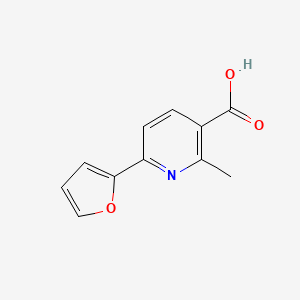

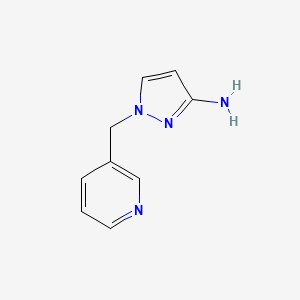

1-(pyridin-3-ylmethyl)-1H-pyrazol-3-amine

Descripción general

Descripción

The compound “1-(pyridin-3-ylmethyl)-1H-pyrazol-3-amine” is a type of organic compound . It is related to the compound “1-(Pyridin-3-ylmethyl)-1H-pyrazole-4-boronic acid pinacol ester” which has the empirical formula C15H20BN3O2 .

Synthesis Analysis

The synthesis of similar compounds often involves methods such as cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis

The molecular structure of similar compounds has been determined using techniques such as FT-IR, 1H-NMR, and 13C-NMR spectra . For example, in the FT-IR spectrum, the peak observed in the region 2950 cm-1 was due to aromatic C-H. Carbonyl and aromatic C=N groups appeared in 1623 cm-1 and 1500 cm-1, respectively .Chemical Reactions Analysis

The chemical reactions involving similar compounds often involve the use of pyridine-based molecules in drug crafting and the subsequent emergence of several potent and eligible candidates against a range of diversified diseases .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds can be determined using various techniques. For instance, the compound “1-(Pyridin-3-ylmethyl)-1H-pyrazole-4-boronic acid” is a solid .Aplicaciones Científicas De Investigación

Catalysis and Polymerization

1-(pyridin-3-ylmethyl)-1H-pyrazol-3-amine and related compounds have been studied for their roles in catalysis and polymerization processes. For instance, certain pyrazolylamine ligands, including variants of this compound, have been used to catalyze the oligomerization or polymerization of ethylene. These reactions have been found to yield various products depending on the co-catalyst and solvent used, such as butene, hexene, and polyethylene (Obuah et al., 2014).

Fluorescent Sensing

This compound has also been explored in the field of fluorescent sensors. A novel fluorescent dye based on a derivative of this compound has been developed for the detection of small inorganic cations, like lithium and sodium, in polar solvents. The fluorescence of this compound changes upon complexation with these cations, making it useful for sensing applications (Mac et al., 2010).

Synthesis of Heterocyclic Compounds

The compound has been used in the synthesis of a variety of heterocyclic compounds. For example, it has been involved in one-pot reactions to create highly functionalized pyrazolo[3,4-b]pyridines and related structures. These syntheses often involve the formation of multiple bonds, leading to the creation of six-membered rings in a single operation, demonstrating its utility in complex organic syntheses (Gunasekaran et al., 2014).

Pharmaceutical Research

In pharmaceutical research, derivatives of this compound have been synthesized and evaluated for their potential as antimicrobial agents and in other therapeutic applications. For instance, some derivatives have shown cytotoxicity against various cancer cell lines, highlighting their potential in cancer therapy (Alam et al., 2018).

Mecanismo De Acción

Target of Action

The compound “1-(pyridin-3-ylmethyl)-1H-pyrazol-3-amine” is a pyrazole derivative. Pyrazole derivatives have been found to inhibit CDK2, a cyclin-dependent kinase . CDK2 is a crucial regulator of the cell cycle and has been identified as a potential target for cancer treatment .

Mode of Action

The compound interacts with CDK2, inhibiting its activity. This inhibition disrupts the normal progression of the cell cycle, leading to the cessation of cell proliferation

Biochemical Pathways

The primary biochemical pathway affected by this compound is the cell cycle, specifically the transition from the G1 phase to the S phase. CDK2 plays a critical role in this transition, and its inhibition can halt cell cycle progression . This can lead to the death of rapidly dividing cells, such as cancer cells.

Pharmacokinetics

Similar compounds have been shown to have good bioavailability

Result of Action

The primary result of the action of “this compound” is the inhibition of cell proliferation. By targeting CDK2, the compound can disrupt the cell cycle, leading to cell death . This makes it a potential candidate for the treatment of diseases characterized by rapid cell division, such as cancer.

Safety and Hazards

Direcciones Futuras

Future research may focus on the synthesis of novel pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives and evaluation of their pharmacokinetic profiles and biological activity . These compounds could potentially be used as inhibitors of receptor tyrosine kinase, and for their anticancer, antibacterial, antifungal, and antioxidant activities .

Análisis Bioquímico

Biochemical Properties

1-(Pyridin-3-ylmethyl)-1H-pyrazol-3-amine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with enzymes involved in metabolic pathways, potentially influencing their activity. The nature of these interactions can vary, including enzyme inhibition or activation, which can lead to changes in metabolic flux and metabolite levels .

Cellular Effects

This compound affects various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. For example, it may alter the expression of specific genes involved in metabolic pathways, leading to changes in cellular metabolism . Additionally, it can affect cell signaling pathways, potentially leading to changes in cell behavior and function.

Molecular Mechanism

The molecular mechanism of this compound involves its interactions with biomolecules at the molecular level. It can bind to specific enzymes or proteins, leading to enzyme inhibition or activation. These binding interactions can result in changes in gene expression and subsequent cellular responses. For instance, it may inhibit certain enzymes involved in metabolic pathways, leading to a decrease in their activity and changes in metabolic flux .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. Its stability and degradation can influence its long-term effects on cellular function. Studies have shown that the compound can remain stable under specific conditions, but it may degrade over time, leading to changes in its effectiveness . Long-term exposure to the compound can result in sustained changes in cellular function, which can be observed in both in vitro and in vivo studies.

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. At lower doses, the compound may have minimal effects, while higher doses can lead to significant changes in cellular function and potential toxic or adverse effects . Threshold effects have been observed, where a certain dosage level is required to elicit a noticeable response. Toxicity studies have shown that high doses can lead to adverse effects, highlighting the importance of dosage optimization in research and therapeutic applications.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. For example, it may inhibit enzymes involved in the nicotinamide salvage pathway, leading to changes in NAD levels and subsequent cellular responses . Understanding these metabolic pathways is crucial for elucidating the compound’s role in cellular metabolism and its potential therapeutic applications.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are essential for understanding its effects. The compound can interact with specific transporters or binding proteins, influencing its localization and accumulation within cells . These interactions can affect the compound’s activity and function, as well as its potential therapeutic applications.

Subcellular Localization

The subcellular localization of this compound can influence its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Understanding its subcellular localization is crucial for elucidating its mechanism of action and potential therapeutic applications.

Propiedades

IUPAC Name |

1-(pyridin-3-ylmethyl)pyrazol-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N4/c10-9-3-5-13(12-9)7-8-2-1-4-11-6-8/h1-6H,7H2,(H2,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYCRJGNJFWCGAL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)CN2C=CC(=N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-Propyloctahydropyrrolo[1,2-a]pyrazine](/img/structure/B1439987.png)

![(6-Chloroimidazo[1,2-B]pyridazin-3-YL)methanol](/img/structure/B1439991.png)

![7-bromo-1H-pyrrolo[3,2-b]pyridine](/img/structure/B1440000.png)

![2,2,2-trifluoroethyl N-(3-{5H,6H,7H-pyrrolo[2,1-c][1,2,4]triazol-3-yl}phenyl)carbamate](/img/structure/B1440002.png)

![2,2,2-trifluoroethyl N-[3-(1-methyl-1H-1,2,3,4-tetrazol-5-yl)phenyl]carbamate](/img/structure/B1440004.png)